TX1-85-1

Vue d'ensemble

Description

TX-85-1: est un composé chimique connu pour son rôle d'inhibiteur irréversible de Her3 (ErbB3), un membre de la famille des récepteurs du facteur de croissance épidermique (EGFR). C'est le premier ligand sélectif de Her3 qui forme une liaison covalente avec la Cys721 située dans le site de liaison à l'ATP de Her3. Ce composé induit une dégradation partielle de la protéine Her3 et atténue la signalisation dépendante de Her3 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du TX-85-1 implique plusieurs étapes, y compris la formation d'une liaison covalente avec la Cys721 dans le site de liaison à l'ATP de Her3. La voie de synthèse exacte et les conditions réactionnelles sont propriétaires et ne sont pas divulguées publiquement en détail .

Méthodes de production industrielle : Les méthodes de production industrielle du TX-85-1 ne sont pas largement documentées. Il est généralement produit dans des laboratoires de recherche dans des conditions contrôlées pour garantir une grande pureté et une grande efficacité .

Analyse Des Réactions Chimiques

Types de réactions : TX-85-1 subit principalement des réactions de liaison covalente, en particulier avec le résidu Cys721 dans le site de liaison à l'ATP de Her3. Cette modification covalente inhibe la signalisation de Her3 .

Réactifs et conditions courantes :

Réactifs : Le principal réactif impliqué est le TX-85-1 lui-même.

Conditions : Les réactions se produisent généralement dans des conditions physiologiques, le composé formant une liaison covalente avec la protéine cible

Principaux produits : Le principal produit de la réaction est la protéine Her3 modifiée de manière covalente, qui présente une activité de signalisation réduite .

Applications de la recherche scientifique

Chimie : TX-85-1 est utilisé dans la recherche chimique pour étudier l'inhibition de Her3 et ses effets sur les voies de signalisation cellulaire .

Biologie : En recherche biologique, TX-85-1 est utilisé pour étudier le rôle de Her3 dans divers processus cellulaires et ses implications dans la biologie du cancer .

Médecine : TX-85-1 a des applications thérapeutiques potentielles dans le traitement des cancers qui présentent une surexpression ou une activation de Her3. Il est utilisé dans des études précliniques pour évaluer son efficacité en tant qu'agent anticancéreux .

Industrie : Dans l'industrie pharmaceutique, TX-85-1 est utilisé dans le développement de thérapies ciblées pour le traitement du cancer .

Mécanisme d'action

TX-85-1 exerce ses effets en formant une liaison covalente avec le résidu Cys721 dans le site de liaison à l'ATP de Her3. Cette modification covalente conduit à une dégradation partielle de la protéine Her3 et à une atténuation des voies de signalisation dépendantes de Her3. L'inhibition de la signalisation de Her3 entraîne une phosphorylation réduite des cibles en aval telles que Akt et ERK1/2, conduisant finalement à une diminution de la prolifération cellulaire dans les lignées cellulaires cancéreuses dépendantes de Her3 .

Applications De Recherche Scientifique

In Vitro Studies

Research has demonstrated that TX1-85-1 effectively engages HER3 within cellular environments. For instance, a study involving PC9 GR4 cells (which harbor mutations in the epidermal growth factor receptor) showed that treatment with this compound at a concentration of 5 µM resulted in complete labeling of HER3, suggesting effective target engagement . However, despite this engagement, this compound exhibited an EC50 greater than 10 µM for inhibiting cell proliferation across various cancer cell lines validated as HER3-dependent .

Case Study: Ovarian Cancer

In ovarian cancer models such as Ovcar8, this compound was shown to partially degrade HER3 protein levels and attenuate downstream signaling pathways. This effect was corroborated by siRNA-mediated depletion experiments that confirmed the dependency of these cancer cells on HER3 for growth . The compound's ability to inhibit tumorigenicity highlights its potential as a therapeutic agent.

Comparative Efficacy with Other Inhibitors

This compound has been compared with other HER inhibitors, including lapatinib and bosutinib. In studies assessing colony-forming abilities of cancer stem cells, this compound demonstrated a significant reduction in colony numbers in a dose-dependent manner, outperforming some conventional inhibitors .

Table: Summary of this compound Efficacy Data

| Study | Cell Line | IC50/EC50 (µM) | Mechanism | Outcome |

|---|---|---|---|---|

| Xie et al., 2014 | PC9 GR4 | IC50: 0.023 | Covalent binding to Cys721 | Complete target engagement |

| Xie et al., 2015 | Ovcar8 | EC50 > 10 | HER3 degradation | Anti-proliferation observed |

| Recent Study | Cancer stem cells | 5 (effective range) | Inhibition of colony formation | Significant decrease in colony numbers |

Broader Implications in Cancer Therapy

The development of small-molecule covalent inhibitors like this compound represents a promising strategy for targeting previously “undruggable” proteins. The specificity of this compound for HER3 suggests potential applications not only in ovarian cancer but also across other malignancies where HER3 plays a pivotal role .

Moreover, ongoing research into covalent inhibitors is expected to yield more clinical successes as methodologies for target identification and selectivity profiling improve .

Mécanisme D'action

TX-85-1 exerts its effects by forming a covalent bond with the Cys721 residue in the ATP-binding site of Her3. This covalent modification leads to partial degradation of the Her3 protein and attenuation of Her3-dependent signaling pathways. The inhibition of Her3 signaling results in reduced phosphorylation of downstream targets such as Akt and ERK1/2, ultimately leading to decreased cell proliferation in Her3-dependent cancer cell lines .

Comparaison Avec Des Composés Similaires

Composés similaires :

Gefitinib : Un inhibiteur de l'EGFR utilisé dans le traitement du cancer du poumon non à petites cellules.

Erlotinib : Un autre inhibiteur de l'EGFR avec des applications en thérapie du cancer.

Lapatinib : Un inhibiteur double de l'EGFR et de Her2, utilisé dans le traitement du cancer du sein.

Afatinib : Un inhibiteur irréversible de l'EGFR, de Her2 et de Her4, utilisé en thérapie du cancer

Unicité : TX-85-1 est unique par sa sélectivité pour Her3 et sa capacité à former une liaison covalente avec la Cys721, conduisant à une dégradation partielle de la protéine Her3. Cette spécificité et ce mécanisme d'action le distinguent des autres inhibiteurs de l'EGFR .

Activité Biologique

TX1-85-1 is a selective covalent inhibitor targeting the pseudokinase HER3, a member of the ErbB family of receptor tyrosine kinases. This compound has garnered significant interest due to its potential therapeutic applications in cancer treatment, particularly in tumors exhibiting resistance to conventional therapies. The following sections detail the biological activity of this compound, including its mechanism of action, binding specificity, and effects on cell proliferation.

This compound functions by forming a covalent bond with cysteine residue Cys721 located in the ATP-binding site of HER3. This interaction leads to inhibition of HER3 activity, which is crucial for various signaling pathways involved in cancer cell proliferation and survival. The compound exhibits a time- and dose-dependent inhibition profile, with an IC50 value of approximately 23 nM in binding assays, indicating its potency as an inhibitor .

Binding Specificity

The specificity of this compound was assessed using live cell chemical proteomics techniques. It was found to bind not only to HER3 but also to other kinases such as Lyn and HER2, albeit through non-covalent interactions. The binding affinity to these targets was characterized at concentrations around 2 µM . The following table summarizes the binding affinities and characteristics of this compound:

| Target Kinase | Binding Type | IC50 (nM) |

|---|---|---|

| HER3 | Covalent | 23 |

| Lyn | Non-covalent | Not specified |

| HER2 | Non-covalent | Not specified |

| Src Family Kinases | Non-covalent | Not specified |

In Vitro Studies

In vitro studies demonstrated that this compound effectively inhibits HER3-dependent signaling pathways. For instance, in experiments involving PC9 GR4 cells (EGFR E746_A750/T790M), treatment with this compound at concentrations sufficient for target engagement (5 µM) did not inhibit Akt phosphorylation or cell growth . This suggests that while this compound can bind to HER3, it may not fully inhibit its downstream signaling under certain conditions.

Case Study: Cancer Stem Cells

A significant study highlighted the role of this compound in inhibiting cancer stem cell (CSC) characteristics. When applied to induced pluripotent stem cells (iPSCs) cultured in conditioned media from pancreatic cancer cells, this compound effectively reduced self-renewal and tube formation abilities while promoting differentiation. The IC50 for this effect was found to be approximately 25 µM , indicating its potential as a therapeutic agent against CSCs .

Efficacy in Cell Proliferation Assays

Cell proliferation assays revealed mixed results regarding the efficacy of this compound. In several cancer cell lines, including Ovcar8 and HCC2935, this compound exhibited an EC50 greater than 10 µM , suggesting limited anti-proliferative effects despite successful target engagement . Notably, cells expressing wild-type HER3 showed some sensitivity to this compound compared to those with a non-reactive Cys721 mutation, reinforcing the importance of the covalent interaction for its biological activity.

Propriétés

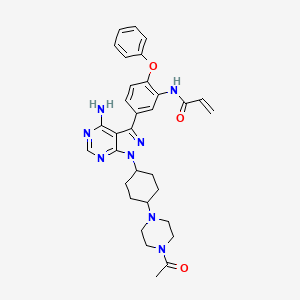

IUPAC Name |

N-[5-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-phenoxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N8O3/c1-3-28(42)36-26-19-22(9-14-27(26)43-25-7-5-4-6-8-25)30-29-31(33)34-20-35-32(29)40(37-30)24-12-10-23(11-13-24)39-17-15-38(16-18-39)21(2)41/h3-9,14,19-20,23-24H,1,10-13,15-18H2,2H3,(H,36,42)(H2,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYICDSWKKFSYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)OC6=CC=CC=C6)NC(=O)C=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.